molecular formula C29H24N2O4 B408792 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide

Cat. No.: B408792
M. Wt: 464.5g/mol
InChI Key: XSEFHBZYPKOYBA-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. One common method uses a Cu2O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours, yielding high amounts of the desired benzoxazole derivative . Other catalysts, such as nanocatalysts and ionic liquid catalysts, have also been employed to improve yields and reaction efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide involves photoinduced electron transfer (PET) reactions. When excited by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, forming a radical cation. This radical cation can then react with other molecules, leading to the formation of fluorescent products or other chemical modifications. The compound interacts with biomolecules such as proteins and nucleic acids, affecting their function or stability.

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide

InChI

InChI=1S/C29H24N2O4/c1-19-16-20(2)26-25(17-19)31-28(35-26)21-10-9-11-22(18-21)30-27(32)29(33-23-12-5-3-6-13-23)34-24-14-7-4-8-15-24/h3-18,29H,1-2H3,(H,30,32)

InChI Key

XSEFHBZYPKOYBA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(OC4=CC=CC=C4)OC5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(OC4=CC=CC=C4)OC5=CC=CC=C5)C

Origin of Product

United States

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